Galectin-3 Inhibitory Potency in Head-to-Head HTRF Assay: Example 42 vs Closest Patent Comparators
In a head-to-head comparison using the same recombinant human His6-tagged Galectin-3 HTRF assay, compound Example 42 (target compound) exhibited an IC50 of 15 nM. Its closest stereochemical/enantiomeric analog, Example 43 (CHEMBL4779606), showed an IC50 of 14 nM, while Example 39 (CHEMBL4791572) yielded 18 nM and Example 20 (CHEMBL4754458) gave 21 nM. This establishes a tight SAR where the specific 3-bromobenzoyl pyrrolidine configuration of Example 42 provides a distinct potency rank, differentiating it from both more and less active analogs within the same chemical series [1].
| Evidence Dimension | Galectin-3 HTRF IC50 (nM) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Example 43: 14 nM; Example 39: 18 nM; Example 20: 21 nM; Internal standard TD-139: 10.3 nM |
| Quantified Difference | 1 nM less active than Example 43; 3 nM more active than Example 39; 6 nM more active than Example 20 |
| Conditions | Recombinant human His6-tagged Galectin-3, preincubated 30 min, B-ASF addition, measured after 1 hr by HTRF assay in 384-well Opti plates [1][2]. |
Why This Matters
Procurement decisions for SAR campaigns require precise potency ranking; the 15 nM IC50 of this compound represents a central potency node for understanding the contribution of the 3-bromobenzoyl substituent within the pyrrolidine series.
- [1] BindingDB PrimarySearch_ki, Entry ID 50011674. IC50 data for US12269819 Examples 42, 43, 39, 20 against Galectin-3. View Source
- [2] BindingDB Entry BDBM50549956. Assay description: Inhibition of recombinant human His6-tagged Galectin-3. View Source
